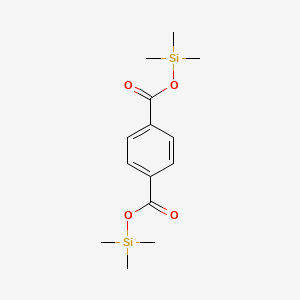![molecular formula C10H10N2 B13816842 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine CAS No. 54632-96-1](/img/structure/B13816842.png)
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyridazine and diazepine ring system. The compound’s distinct chemical properties make it a subject of study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridazines and diazepines can be reacted in the presence of catalysts to form the desired fused ring system. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridazine derivatives: Compounds with a pyridazine ring system, which may exhibit similar reactivity and applications.
Diazepine derivatives: Compounds with a diazepine ring system, often studied for their pharmacological activities.
Uniqueness
This compound stands out due to its fused ring system, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new materials and therapeutic agents.
特性
CAS番号 |
54632-96-1 |
|---|---|
分子式 |
C10H10N2 |
分子量 |
158.20 g/mol |
IUPAC名 |
2,7-diazatricyclo[6.3.1.02,7]dodeca-1(11),3,5,9-tetraene |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-10-5-3-4-9(8-10)11(12)6-1/h1-7,9H,8H2 |
InChIキー |
QCEHLJOGHAARFA-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC=C1N3N2C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


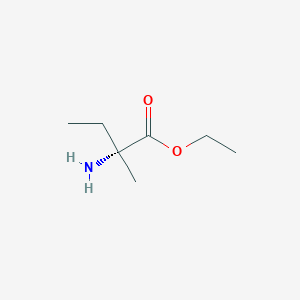
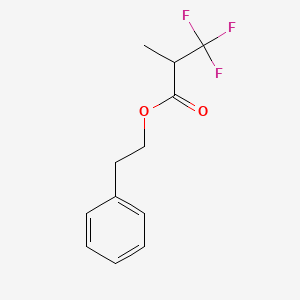
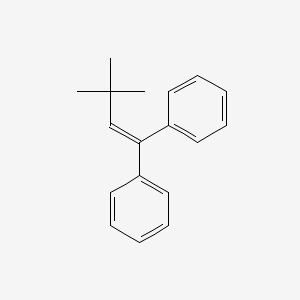
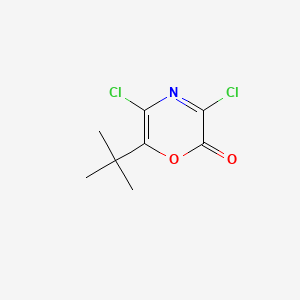
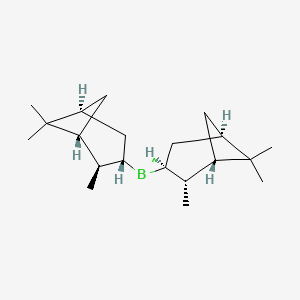
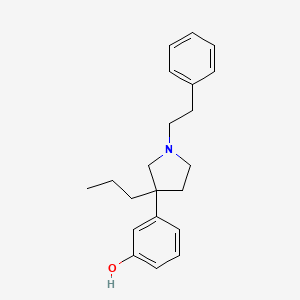
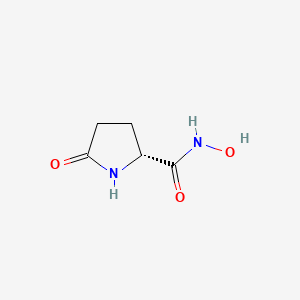
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)
![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
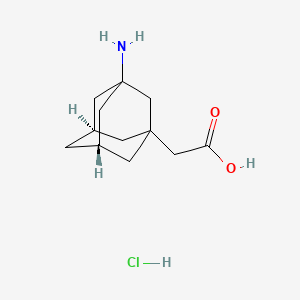
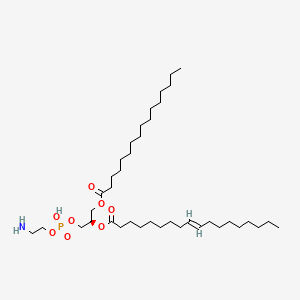

![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
